N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is commonly referred to as DMFP or TAK-659 and belongs to the class of small molecule inhibitors that target the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic benefits in various diseases, including cancer and autoimmune disorders.
Mechanism of Action
DMFP is a potent and selective inhibitor of N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide, a key component of the B-cell receptor signaling pathway. N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide plays a crucial role in the activation and proliferation of B-cells, and its inhibition has been shown to have therapeutic benefits in various diseases, including cancer and autoimmune disorders. DMFP binds to the active site of N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide and prevents its activation, thereby blocking the downstream signaling pathways and inhibiting the proliferation and survival of B-cells.
Biochemical and Physiological Effects:
DMFP has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in vitro and in vivo. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases, including autoimmune disorders and inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMFP has several advantages as a research tool, including its high potency and selectivity for N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide, its ability to inhibit B-cell proliferation and survival, and its potential therapeutic applications in various diseases. However, the compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on DMFP, including:
1. Evaluation of its safety and efficacy in clinical trials for various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Investigation of its potential synergistic effects with other anti-cancer or immunomodulatory agents.
3. Development of more potent and selective N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide inhibitors based on the structure of DMFP.
4. Investigation of its potential use as a research tool for studying the role of N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide in various diseases.
5. Evaluation of its potential use in combination therapy with other targeted therapies for cancer and autoimmune disorders.
In conclusion, DMFP is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. The compound is a potent and selective inhibitor of N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide, a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to have anti-proliferative and pro-apoptotic effects on B-cells. Several clinical trials are currently underway to evaluate its safety and efficacy in humans, and there are several future directions for research on DMFP, including the development of more potent and selective N-(2,4-dimethoxyphenyl)-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide inhibitors and investigation of its potential use in combination therapy with other targeted therapies for cancer and autoimmune disorders.
Synthesis Methods
The synthesis of DMFP involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with 2-methyl-3-furoic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently transformed into the amide using piperidine and isobutyl chloroformate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
DMFP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-15-18(10-13-29-15)22(26)24-11-8-16(9-12-24)4-7-21(25)23-19-6-5-17(27-2)14-20(19)28-3/h5-6,10,13-14,16H,4,7-9,11-12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBPNANGYYYZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)CCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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